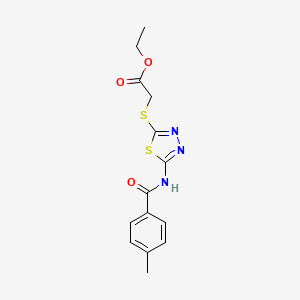

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is also known as FMeO-DAA.

Scientific Research Applications

Alzheimer's Disease Research

4-Fluoro-N-(2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl)benzamide has been utilized in Alzheimer's disease research. A study by Kepe et al. (2006) used this compound, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). This research highlighted significant decreases in 5-HT(1A) receptor densities in patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).

CB1 Cannabinoid Receptors Study

The compound has also been involved in the study of CB1 cannabinoid receptors. Katoch-Rouse and Horti (2003) synthesized a variant, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), which demonstrated potential as a radiotracer for studying CB1 cannabinoid receptors in the brain through positron emission tomography (Katoch-Rouse & Horti, 2003).

HIV-1 Attachment Inhibitors

In the context of HIV-1 research, 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have been characterized as potent inhibitors of HIV-1 attachment. These compounds interfere with the interaction between the viral gp120 and the host cell receptor CD4. Wang et al. (2009) explored the modification of the piperazine ring in these compounds, which proved critical in the pharmacophore for inhibiting HIV-1 attachment (Wang et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of serotonin, leading to an increase in the neurotransmission of serotonin . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .

Biochemical Pathways

The activation of the 5-HT1A receptor by this compound can affect various biochemical pathways. These pathways are primarily related to the functions regulated by serotonin, such as mood regulation and sleep cycle . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Result of Action

The activation of the 5-HT1A receptor by this compound can lead to various molecular and cellular effects. Given its role as a full agonist, it can potentially enhance serotonin neurotransmission, which could lead to improvements in mood and sleep . It has been noted to have anxiolytic effects following central administration in vivo .

properties

IUPAC Name |

4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCUZYLKNOQKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)

![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)

![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)

![2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2895405.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2895407.png)

![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)

![Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2895410.png)